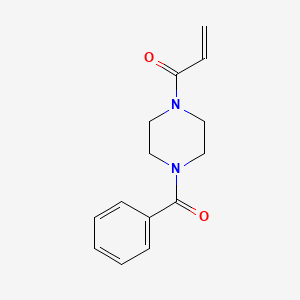

1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-benzoylpiperazin-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-13(17)15-8-10-16(11-9-15)14(18)12-6-4-3-5-7-12/h2-7H,1,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMUTPLXMBMYNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Studies of 1 4 Benzoylpiperazin 1 Yl Prop 2 En 1 One

Reactivity of the α,β-Unsaturated Carbonyl System (Acryloyl Moiety)

The acryloyl moiety, characterized by a carbon-carbon double bond conjugated to a carbonyl group, is an electron-deficient system. This electronic nature makes it susceptible to attack by nucleophiles and enables it to participate in cycloaddition reactions.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The primary mode of reaction for the α,β-unsaturated carbonyl system is the conjugate or Michael addition. youtube.comorganic-chemistry.org In this reaction, a nucleophile (Michael donor) adds to the β-carbon of the acryloyl group, which is rendered electrophilic through resonance with the adjacent carbonyl. The reaction proceeds via an enolate intermediate, which is then protonated to yield the final 1,4-adduct. youtube.com

A wide range of "soft" nucleophiles, including stabilized carbanions (e.g., from malonates), amines (aza-Michael), and thiols (thia-Michael), can act as Michael donors. organic-chemistry.orgyoutube.com The reaction is typically thermodynamically controlled and can be catalyzed by bases or acids. mdpi.com For instance, the aza-Michael reaction of N-substituted piperazines with acrylic systems has been shown to be an effective method for forming new C-N bonds. researchgate.net

Table 1: Representative Michael Addition Reactions

| Nucleophile (Michael Donor) | Reagent Example | Product Type | General Structure of Adduct |

|---|---|---|---|

| Carbon Nucleophile | Diethyl malonate | 1,5-Dicarbonyl Compound | EtOOC-CH(COOEt)-CH₂-CH₂-CO-Pip-Bz |

| Nitrogen Nucleophile (Aza-Michael) | Piperidine | β-Amino Carbonyl Compound | (C₅H₁₀N)-CH₂-CH₂-CO-Pip-Bz |

| Sulfur Nucleophile (Thia-Michael) | Thiophenol | β-Thioether Carbonyl Compound | PhS-CH₂-CH₂-CO-Pip-Bz |

| Oxygen Nucleophile (Oxa-Michael) | Sodium methoxide | β-Alkoxy Carbonyl Compound | MeO-CH₂-CH₂-CO-Pip-Bz |

Note: Pip-Bz represents the 4-Benzoylpiperazin-1-yl moiety.

Cycloaddition Reactions

The electron-deficient alkene of the acryloyl group serves as an excellent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com When reacted with a conjugated diene, 1-(4-benzoylpiperazin-1-yl)prop-2-en-1-one would form a six-membered ring. The reaction is thermally allowed, concerted, and typically proceeds with high stereoselectivity. wikipedia.org The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. masterorganicchemistry.com These reactions are a powerful tool for constructing complex cyclic and polycyclic systems. researchgate.net

Table 2: Potential Diels-Alder Reactions

| Diene | Reaction Conditions | Product Type |

|---|---|---|

| Cyclopentadiene | Heat | Bicyclic adduct (Norbornene derivative) |

| 1,3-Butadiene | Heat/Lewis Acid Catalyst | Cyclohexene derivative |

| Anthracene | High Temperature | Tricyclic adduct |

| Furan | Heat | Oxabicyclic adduct |

Electrophilic Additions to the Alkene

While the acryloyl double bond is electron-deficient and thus deactivated towards electrophilic attack compared to simple alkenes, electrophilic addition reactions can still occur. For example, the addition of halogens like bromine (Br₂) across the double bond would lead to a dihalogenated product. However, the reaction may be slower due to the electron-withdrawing effect of the carbonyl group.

A competing pathway, particularly with reagents like N-Bromosuccinimide (NBS) under radical conditions (light or initiator), is allylic bromination. youtube.comyoutube.com For this compound, which lacks allylic protons on the propene chain, this specific reaction is not possible. However, for analogous structures with substitution, such as a crotonoyl derivative (but-2-en-1-one), radical substitution at the allylic position would be a significant consideration. youtube.comnih.gov

Reactivity of the Piperazine (B1678402) Core

The piperazine ring is a saturated heterocycle. In this compound, both nitrogen atoms are acylated, which significantly influences the ring's reactivity. The electron-withdrawing nature of the benzoyl and acryloyl groups reduces the nucleophilicity and basicity of the nitrogen atoms and affects the reactivity of the adjacent C-H bonds. nih.gov

Functionalization at the Unsubstituted Nitrogen Atom (if applicable)

This section is not applicable to the specified compound. The structure of this compound features a disubstituted piperazine ring. The nitrogen atom at position 1 is part of an acryloyl amide, and the nitrogen at position 4 is part of a benzoyl amide. Consequently, there are no unsubstituted nitrogen atoms available for further functionalization reactions such as alkylation or acylation.

C-H Functionalization Strategies for Piperazine Scaffolds

Direct functionalization of the C-H bonds of the piperazine ring, particularly at the α-positions to the nitrogen atoms, is a challenging but valuable strategy for introducing molecular diversity. The presence of two nitrogen atoms in the piperazine ring often leads to complications like low reactivity or undesired side reactions when applying methods successful for other N-heterocycles.

Several strategies have been developed for the C-H functionalization of N-acyl piperazine scaffolds:

α-Lithiation and Trapping: This involves deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by quenching the resulting anion with an electrophile. The directing and activating effects of the N-acyl groups are crucial for the regioselectivity of this process.

Transition-Metal-Catalyzed C-H Activation: Palladium, rhodium, or ruthenium catalysts can mediate the functionalization of C-H bonds. These reactions often require a directing group to achieve selectivity, and the amide carbonyls in the target molecule could potentially serve this role.

Photoredox Catalysis: This method uses visible light and a photocatalyst to generate α-amino radicals from N-acyl piperazines. These radicals can then engage in coupling reactions with various partners, offering a mild route to C-H functionalization.

The two N-acyl groups in this compound will deactivate the adjacent C-H bonds towards oxidation but may facilitate deprotonation under strongly basic conditions.

Table 3: Potential C-H Functionalization Strategies

| Strategy | General Mechanism | Potential Outcome for Target Molecule |

|---|---|---|

| α-Lithiation | Deprotonation with strong base (e.g., s-BuLi), followed by reaction with an electrophile (E+). | Introduction of an electrophile (e.g., alkyl, silyl) at a C-H bond α to a nitrogen. |

| Transition-Metal Catalysis | Directed C-H activation/functionalization using a metal catalyst (e.g., Pd, Ru). | Arylation, alkenylation, or alkylation at an α-C-H position. |

| Photoredox Catalysis | Generation of an α-amino radical via single-electron transfer, followed by radical trapping. | Coupling with electron-deficient arenes or other radical acceptors. |

Reactivity of the Benzoyl Amide Linkage

The amide bond within the benzoylpiperazine structure is a critical determinant of the molecule's stability and potential for transformation. Its reactivity is influenced by both the electronic nature of the benzoyl group and the inherent properties of the piperazine ring.

Amide Bond Transformations (e.g., hydrolytic stability)

The hydrolysis of the amide bond in this compound, which would lead to the cleavage of the benzoyl group from the piperazine ring, is a key consideration in its chemical stability. Generally, amides are relatively stable to hydrolysis and require either acidic or basic conditions to proceed at a significant rate.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water. In a basic environment, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon.

Table 1: General Conditions for Amide Bond Hydrolysis

| Condition | Reagents | Products |

| Acidic | Dilute acid (e.g., HCl, H₂SO₄), Heat | Benzoic acid and 1-(piperazin-1-yl)prop-2-en-1-one |

| Basic | Strong base (e.g., NaOH, KOH), Heat | A salt of benzoic acid and 1-(piperazin-1-yl)prop-2-en-1-one |

It is important to note that the presence of the acryloyl group could potentially influence the hydrolytic stability of the benzoyl amide linkage through electronic effects, although this has not been extensively studied.

Aromatic Substitution on the Benzoyl Phenyl Ring

The phenyl ring of the benzoyl group is susceptible to electrophilic aromatic substitution reactions. The directing effect of the carbonyl group of the amide is a primary factor in determining the position of substitution. The carbonyl group is a deactivating, meta-directing group. This is due to its electron-withdrawing nature, which reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. The deactivation is more pronounced at the ortho and para positions, thus favoring substitution at the meta position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the piperazine ring or the acryloyl group.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Benzoyl Phenyl Ring

| Reaction | Reagents | Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-((3-nitrobenzoyl)piperazin-1-yl)prop-2-en-1-one |

| Bromination | Br₂, FeBr₃ | 1-((3-bromobenzoyl)piperazin-1-yl)prop-2-en-1-one |

| Sulfonation | SO₃, H₂SO₄ | 3-((4-(acryloyl)piperazin-1-yl)carbonyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-((3-acylbenzoyl)piperazin-1-yl)prop-2-en-1-one |

The yields and specific isomer distributions for these reactions on this compound would require experimental determination.

Investigating Reaction Mechanisms and Pathways for Derivatization of this compound

The derivatization of this compound can be achieved through reactions targeting its various functional groups. The acryloyl moiety, in particular, offers a versatile handle for modification via Michael addition.

The α,β-unsaturated carbonyl system of the acryloyl group is an excellent Michael acceptor. Nucleophiles can add to the β-carbon of the double bond, a process known as conjugate addition. A wide range of nucleophiles can participate in this reaction, including amines, thiols, and carbanions.

The mechanism of the Michael addition involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct. The reaction is typically base-catalyzed, with the base serving to generate the nucleophile and/or to facilitate the protonation step.

For example, the reaction with a primary or secondary amine would proceed via an aza-Michael addition, leading to the formation of a β-amino propionyl derivative. Similarly, a thia-Michael addition with a thiol would yield a β-thioether derivative.

The reactivity of the acryloyl group in N-acryloylpiperazines has been a subject of interest in the development of covalent inhibitors, where the acrylamide (B121943) acts as a "warhead" that forms a covalent bond with a nucleophilic residue (such as cysteine) in a biological target. The mechanism of this addition is often considered to be the microscopic reverse of an E1cb elimination.

Further derivatization could also involve modifications of the piperazine ring, although this would likely require cleavage of one of the amide bonds first, or reactions on the benzoyl phenyl ring as discussed previously. The choice of reaction conditions would be crucial to achieve selective modification of the desired functional group.

Computational Chemistry and Molecular Modeling of 1 4 Benzoylpiperazin 1 Yl Prop 2 En 1 One

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the piperazine (B1678402) ring and the rotatable bonds in 1-(4-benzoylpiperazin-1-yl)prop-2-en-1-one allow it to adopt multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation, thereby mapping the potential energy surface (PES). nih.gov

In Silico Prediction of Chemical Reactivity and Synthetic Feasibility

In silico methods can be used to predict the chemical reactivity and synthetic feasibility of a compound. Reactivity can be assessed using global reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and softness. nih.gov These parameters provide a quantitative measure of a molecule's stability and reactivity.

The synthetic feasibility can be explored by considering retrosynthetic analysis aided by computational tools. For this compound, a likely synthetic route would involve the acylation of 1-benzoylpiperazine (B87115) with acryloyl chloride. Computational chemistry could be used to model this reaction, predict its feasibility, and identify potential side products.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable to related motifs)

While specific molecular dynamics (MD) simulations for this compound are not documented in the provided search results, MD simulations of related motifs, such as piperazine-containing compounds and acrylamide (B121943) polymers, offer insights into their dynamic behavior in various environments. nih.gov MD simulations model the movement of atoms and molecules over time, providing a detailed picture of their conformational dynamics and interactions with their surroundings, such as solvent molecules or a biological receptor. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies Pertaining to 1 4 Benzoylpiperazin 1 Yl Prop 2 En 1 One Core Structures

Design Principles for Modulating Chemical and Molecular Interactions through Structural Modifications

Key design principles for modifying this core structure include:

Scaffold Hopping : Replacing specific moieties with bioisosteres to explore new chemical space while retaining key interactions. For instance, the piperazine (B1678402) ring can be substituted with other cyclic amines like morpholine (B109124) or pyrrolidine (B122466) to probe the importance of the second nitrogen atom. nih.gov

Conformational Rigidity/Flexibility : Introducing rigid or flexible linkers to orient substituents in a specific manner, which can optimize interactions with a biological target. plos.org The piperazine ring itself offers a degree of conformational flexibility that can be constrained or modified.

Modulation of Physicochemical Properties : Altering substituents to fine-tune properties such as lipophilicity, electronic character, and hydrogen bonding capacity. These modifications are crucial for improving pharmacokinetic and pharmacodynamic profiles. nih.gov

Introduction of Reactive Groups : The acryloyl group, a Michael acceptor, can be strategically included to form covalent bonds with target proteins, leading to irreversible inhibition. nih.govmdpi.com

The piperazine ring is a particularly attractive scaffold in drug design due to its ability to be substituted at two distinct nitrogen atoms (N-1 and N-4). This allows for the introduction of diverse functionalities to modulate ligand-target interactions and physicochemical properties. nih.govmdpi.com The N-1 nitrogen can accommodate hydrogen bond acceptors and hydrophobic groups, while the N-4 nitrogen often serves as a basic amine, which can be crucial for solubility and bioavailability. nih.gov

Impact of Substituent Variations on Ligand-Target Interactions (Chemical Perspective)

The acryloyl group is a critical component of the 1-(4-benzoylpiperazin-1-yl)prop-2-en-1-one core, often functioning as a reactive "warhead" that can form covalent bonds with nucleophilic residues (such as cysteine) in target proteins. nih.govmdpi.com Modifications to this group can significantly impact the compound's reactivity and, consequently, its biological activity.

Vinyl Group Modifications : Alterations to the vinyl group of the acryloyl moiety can modulate its Michael acceptor reactivity. The introduction of substituents on the α- or β-carbons can influence the electrophilicity of the β-carbon, thereby tuning the rate of covalent bond formation.

Carbonyl Group Modifications : The carbonyl group of the acryloyl moiety is essential for its reactivity. While direct substitutions are less common, its electronic properties are influenced by the adjacent piperazine nitrogen.

Studies on related N-acryloyl-piperidin-4-one curcuminoids have shown that the combination of the N-acryloyl group with specific substitutions on other parts of the molecule can lead to a significant boost in activity. mdpi.com This highlights the importance of the interplay between the acryloyl moiety and the rest of the molecular scaffold.

The piperazine ring is a versatile scaffold that allows for extensive structural modifications at both its nitrogen and carbon atoms. nih.govmdpi.com

N-1 Acryloyl Group : The presence of the acryloyl group at the N-1 position is often crucial for certain biological activities, particularly those involving covalent inhibition. nih.gov

N-4 Benzoyl Group : The benzoyl group at the N-4 position plays a significant role in orienting the molecule within a binding pocket and can participate in various non-covalent interactions.

Piperazine Ring Conformation : The piperazine ring typically adopts a chair conformation. mdpi.com Introducing substituents on the carbon atoms of the piperazine ring can influence this conformation and the spatial orientation of the N-1 and N-4 substituents.

Bioisosteric Replacement : Replacing the piperazine ring with other cyclic diamines or related structures can have a profound impact on activity. For example, replacing piperazine with a more rigid system like 2,5-diazabicyclo[2.2.1]heptane has been explored to improve binding affinity. plos.org Conversely, replacing it with more flexible linkers like ethylenediamine (B42938) can lead to a loss of activity, underscoring the importance of the ring's structural integrity. plos.org

The following table summarizes the impact of various substitutions on the piperazine ring based on studies of related compounds.

| Modification | Impact on Activity | Reference |

|---|---|---|

| Replacement with Morpholine or Pyrrolidine | Noticeable decrease in activity | nih.gov |

| Introduction of 2,5-diazabicycle[2.2.1]heptane system | Can improve binding ability due to rigidity | plos.org |

| Replacement with Ethylenediamine | Loss of activity | plos.org |

Modifications to the phenyl ring of the benzoyl group at the N-4 position can significantly influence ligand-target interactions through steric and electronic effects.

Steric Effects : The size and position of substituents on the phenyl ring can dictate how the molecule fits into a binding pocket. Ortho, meta, and para substitutions can lead to different binding orientations and affinities.

Specific Interactions : Substituents can be introduced to form specific interactions, such as hydrogen bonds or halogen bonds, with the target protein, thereby enhancing binding affinity and selectivity.

The table below provides examples of how substitutions on the benzoyl phenyl ring can affect the activity of related compounds.

| Substituent | Position | Effect | Reference |

|---|---|---|---|

| Electron-donating groups | Varies | Can increase anticancer activity | nih.gov |

| Halogens (e.g., F, Cl, Br) | Varies | Can modulate lipophilicity and introduce halogen bonding | mdpi.com |

| Methoxy groups | Varies | Can act as hydrogen bond acceptors | nih.gov |

Development of Predictive Models for Chemical Properties and Interaction Affinity

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful computational tools used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov These models can then be used to predict the activity of novel compounds and guide the design of more potent derivatives.

Molecular Descriptors : QSAR models are built by correlating the biological activity of a series of compounds with their calculated molecular descriptors. These descriptors can be constitutional, topological, geometric, or electronic in nature. nih.gov For example, a QSAR study on arylpiperazine derivatives identified the principal component of radii of gyration (PCR) and the 4th-order graph shape index (JGI4) as important descriptors for antiarrhythmic activity. nih.gov

Pharmacophore Modeling : Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. nih.gov A pharmacophore model can be generated based on a set of active molecules (ligand-based) or from the structure of the ligand-target complex (structure-based). nih.gov This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore and are therefore likely to be active. nih.gov

For the this compound core, a ligand-based QSAR or pharmacophore model could be developed using a dataset of analogues with known biological activities. Such a model would help to:

Identify the key structural features responsible for activity.

Predict the activity of new, unsynthesized derivatives.

Guide the optimization of lead compounds.

The development of predictive 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide further insights into the steric and electrostatic fields around the molecules that are important for activity. nih.gov

Receptor-Based SAR/QSAR Approaches (e.g., molecular docking combined with experimental data)

Receptor-based approaches are a cornerstone of modern drug design, integrating computational and experimental data to understand and predict the interactions between a ligand and its biological target. For compounds with the this compound scaffold, molecular docking simulations are instrumental in predicting the binding orientation and affinity of these molecules within the active site of a target receptor.

Molecular docking studies on analogous arylpiperazine derivatives have demonstrated the importance of the piperazine ring and its substituents in anchoring the molecule within the receptor's binding pocket. The protonated nitrogen atom of the piperazine ring, for instance, can form crucial ionic bonds with acidic residues like aspartate in the active site of some receptors. Furthermore, the aromatic rings, such as the benzoyl group, can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

The prop-2-en-1-one moiety, being a Michael acceptor, is capable of forming a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein. This irreversible interaction can lead to potent and prolonged inhibition. Docking studies for such covalent inhibitors are often performed to model the non-covalent binding pose prior to the covalent reaction, which helps in understanding the initial recognition and positioning of the inhibitor.

Combining docking results with experimental data from biological assays allows for the development of robust SAR models. For example, a series of analogues with different substituents on the benzoyl ring can be synthesized and tested. The experimental activities can then be correlated with the docking scores and the predicted interactions. This iterative process of design, synthesis, testing, and computational modeling accelerates the optimization of lead compounds.

The table below illustrates a hypothetical SAR study for this compound derivatives, where substitutions on the benzoyl ring are correlated with their inhibitory activity (IC50) and docking scores against a hypothetical receptor.

| Compound | R-Group (Substitution on Benzoyl Ring) | Experimental IC50 (nM) | Docking Score (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|---|

| 1 | H | 150 | -8.5 | Hydrogen bond with Ser123, π-π stacking with Phe256 |

| 2 | 4-Cl | 75 | -9.2 | Hydrogen bond with Ser123, π-π stacking with Phe256, Halogen bond with Leu89 |

| 3 | 4-OCH3 | 120 | -8.8 | Hydrogen bond with Ser123 and Asn125, π-π stacking with Phe256 |

| 4 | 3-F | 90 | -9.0 | Hydrogen bond with Ser123, π-π stacking with Phe256 |

| 5 | 4-NO2 | 200 | -8.1 | Hydrogen bond with Ser123 |

High-Throughput Synthesis and Screening in the Context of SAR Studies

High-throughput synthesis (HTS) and screening are powerful strategies in drug discovery to rapidly generate and evaluate large libraries of compounds, thereby accelerating the identification of hits and the exploration of SAR. For the this compound core structure, these techniques can be effectively employed to systematically probe the effects of various structural modifications.

High-throughput synthesis of analogues can be achieved through parallel or combinatorial chemistry approaches. Solution-phase parallel synthesis is a common method where a core scaffold is reacted with a diverse set of building blocks in a multi-well plate format. For the synthesis of a library based on the this compound scaffold, a three-component reaction could be envisioned. For example, a set of substituted benzoic acids, piperazine, and a source of the acryloyl group could be reacted in parallel to generate a library of final compounds. The use of automated liquid handlers and reaction blocks allows for the efficient production of hundreds or thousands of distinct molecules.

Once a library of compounds is synthesized, high-throughput screening (HTS) is employed to assess their biological activity against a specific target. Given that the prop-2-en-1-one moiety can act as a covalent inhibitor, specialized HTS assays are often required. Mass spectrometry-based HTS is a particularly effective method for identifying covalent inhibitors, as it can directly detect the formation of the covalent adduct between the inhibitor and the target protein. bioanalysis-zone.com Another approach is the use of fluorescence-based assays that measure the displacement of a probe from the active site or the inhibition of enzyme activity. bioanalysis-zone.com

The data generated from HTS is then used to construct a comprehensive SAR map. Hits from the primary screen are typically re-synthesized and their activity confirmed. Further characterization of the most promising compounds can then be undertaken. The combination of high-throughput synthesis and screening provides a rapid and efficient means to explore the chemical space around the this compound core, leading to the identification of potent and selective modulators of the target of interest.

The following table outlines a potential workflow for a high-throughput synthesis and screening campaign for this class of compounds.

| Step | Description | Key Technologies | Outcome |

|---|---|---|---|

| 1 | Library Design | Computational chemistry, diversity analysis | Selection of diverse building blocks (substituted benzoic acids, piperazine analogues) |

| 2 | Parallel Synthesis | Automated liquid handlers, multi-well reaction blocks | A library of several hundred to thousands of unique compounds |

| 3 | Primary High-Throughput Screening | Mass spectrometry, fluorescence-based assays | Identification of initial "hits" with significant activity |

| 4 | Hit Confirmation and Potency Determination | Dose-response assays | Confirmed hits with IC50 values |

| 5 | SAR Analysis | Data visualization tools, computational modeling | Understanding of the relationship between chemical structure and biological activity |

Mechanistic Investigations of 1 4 Benzoylpiperazin 1 Yl Prop 2 En 1 One Interactions with Defined in Vitro Molecular Targets

Characterization of Molecular Binding Modes via Computational Docking

Computational docking is a powerful tool used to predict the preferred orientation of a molecule when bound to a target, typically a protein or enzyme. This method helps in understanding the non-covalent interactions that stabilize the complex, such as hydrogen bonds and hydrophobic interactions. For derivatives containing benzoyl and piperazine (B1678402) groups, docking studies have been instrumental in elucidating their binding modes with various biological targets, including enzymes like tyrosinase and acetylcholinesterase, as well as receptors like the androgen receptor. nih.govnih.govresearchgate.net

Analysis of Hydrogen Bonding Networks and Orientation

Hydrogen bonds are critical for the specificity and stability of ligand-protein interactions. While molecules like 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one lack strong hydrogen bond donors (like -OH or -NH groups), the oxygen atom of the benzoyl carbonyl group and the nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors.

Crystal structure analyses of analogous compounds, such as 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941), reveal the presence of weak C—H⋯O intermolecular contacts. iucr.orgnih.gov In these structures, hydrogen atoms attached to the carbon atoms of the phenyl or piperazine rings form weak hydrogen bonds with the carbonyl oxygen of a neighboring molecule. nih.gov Similar interactions are frequently observed in docking simulations. For instance, in studies of benzoylpiperazine derivatives as acetylcholinesterase inhibitors, the carbonyl oxygen is often predicted to form hydrogen bonds with amino acid residues in the active site. researchgate.net The orientation of the molecule is thus dictated by the ability of these acceptor groups to engage with donor residues within the binding pocket.

| Interacting Atoms in Analogue | Interacting Residue in Target | Distance (Å) | Reference |

| C-H (piperazine ring) | O (carbonyl of residue) | Not specified | nih.gov |

| C-H (phenyl ring) | O (carbonyl of residue) | Not specified | nih.gov |

| N (piperidine ring) | Phe 330 (Cation-π) | Not specified | researchgate.net |

| Carbonyl O | Amino acid residue | Not specified | researchgate.net |

Interactive Table 1: Examples of Hydrogen Bonding and Key Interactions in Analogous Benzoylpiperazine Structures.

Evaluation of Hydrophobic Interactions and Pi-Pi Stacking Geometries

Hydrophobic interactions, driven by the tendency of non-polar surfaces to associate in an aqueous environment, are a major contributor to binding affinity. nih.govresearchgate.net The benzoyl group and the phenyl ring of this compound provide significant non-polar surface area, making them prime candidates for engaging in hydrophobic interactions and pi-pi stacking.

Molecular docking studies on various arylpiperazine derivatives consistently highlight the importance of these interactions. For example, in the active site of tyrosinase, the benzyl (B1604629) moiety of potent inhibitors fits into a hydrophobic pocket adjacent to the catalytic site. nih.gov Similarly, docking of benzoylpiperazine derivatives into the acetylcholinesterase active site revealed a π-π stacking interaction between the phenyl ring of the ligand and the indole (B1671886) ring of a tryptophan residue (Trp 84). researchgate.net The geometry of these interactions (e.g., parallel-displaced or T-shaped stacking) is crucial for maximizing binding affinity. The presence of both a benzoyl group and a piperazine ring suggests that this compound could effectively utilize such interactions to anchor itself within a target's binding site. nih.gov

Enzyme Inhibition Mechanisms (Focus on Molecular-Level Chemical Interactions)

The structural features of this compound, particularly the acryloyl group, suggest it could function as an enzyme inhibitor. The acryloyl moiety is a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues like cysteine or serine in an enzyme's active site, potentially leading to irreversible covalent inhibition. libretexts.org Reversible inhibition through non-covalent interactions is also plausible. Studies on analogous compounds provide insight into these potential mechanisms.

Elucidation of Active Site Ligand-Enzyme Interactions

The specific interactions within an enzyme's active site determine the mechanism and potency of inhibition. For piperazine-containing compounds, these interactions have been mapped for several enzymes.

Tyrosinase: Docking studies of benzoyl piperazine amides as tyrosinase inhibitors suggest that the substituents on the aromatic ring can interact with the copper ions in the active site. Furthermore, hydrophobic interactions with residues like Val283, Phe264, and Ala286, and π-cation interactions with Arg268 have been observed. nih.gov

Urease: For piperazine derivatives inhibiting urease, molecular docking predicts that the compounds interact with the nickel ions in the active site of the enzyme, as well as forming hydrogen bonds with key catalytic residues like HIS 320 and ASP 360. nih.gov

Transglutaminase 2: Acryloyl-containing piperazides have been developed as irreversible inhibitors of transglutaminase 2. The proposed mechanism involves the acryloyl group forming a covalent bond with a cysteine residue (Cys277) in the active site. hzdr.de

These examples demonstrate that the benzoyl, piperazine, and acryloyl components of the title compound could each play a distinct role in binding and inhibition, from coordinating with metal ions to forming specific hydrogen bonds and covalent adducts within an enzyme's active site.

| Enzyme Target | Key Interacting Residues/Features for Analogues | Type of Interaction | Reference |

| Tyrosinase | Val283, Phe264, Arg268, Copper ions | Hydrophobic, π-cation, Metal coordination | nih.gov |

| Urease | HIS 320, ASP 360, Nickel ions | Hydrogen bonding, Metal coordination | nih.gov |

| Acetylcholinesterase | Trp 84, Phe 330 | π-π stacking, Cation-π | researchgate.net |

| Transglutaminase 2 | Cys277 | Covalent bond (Michael addition) | hzdr.de |

Interactive Table 2: Predicted Active Site Interactions for Analogous Piperazine-Containing Enzyme Inhibitors.

Kinetics of Interaction and Ligand Residence Time (if studied for related compounds)

Enzyme kinetic studies are essential to quantify the potency and determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). youtube.comteachmephysiology.com For irreversible inhibitors, the key parameter is the inactivation rate constant (k_inact/K_I).

Reversible Inhibition: Studies on piperazine derivatives as tyrosinase inhibitors have identified compounds that exhibit a mixed-type inhibition mechanism. For one potent compound, the inhibition constant (K_i) was determined to be 9.54 µM, indicating its binding affinity for the enzyme. researchgate.net

Irreversible Inhibition: For Nε-acryloyllysine piperazides targeting transglutaminase 2, the inhibitory activities were quantified by the second-order rate constant k_inact/K_I, with values ranging from 100 to 10,000 M⁻¹s⁻¹. This parameter reflects the efficiency of the covalent modification of the enzyme. hzdr.de

Although kinetic data for this compound is not available, the presence of the acryloyl group strongly suggests a potential for irreversible inhibition. Kinetic analysis would be necessary to confirm this and to determine the efficiency of the inactivation. The residence time of the ligand in the active site, a measure of the durability of the inhibitory effect, would be particularly long in the case of covalent bond formation.

Mechanistic Insights from Co-crystallography and Advanced Spectroscopic Techniques for Analogous Structures

While computational models provide valuable predictions, experimental structural data from techniques like X-ray co-crystallography and advanced spectroscopy offer definitive proof of binding modes.

X-ray crystallography on analogues like 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine (B2813351) has confirmed that the central piperazine ring typically adopts a stable chair conformation. iucr.orgnih.gov This conformation positions the substituents in pseudo-equatorial or pseudo-axial orientations, which in turn influences how the molecule can fit into a binding pocket. These crystal structures also provide precise measurements of the bond lengths and angles that can be used to validate computational models. Furthermore, analysis of crystal packing reveals the key intermolecular forces, such as C—H⋯O contacts and π–π stacking, that stabilize the solid state. unimi.it

Advanced spectroscopic techniques can provide mechanistic insights into ligand-target interactions in solution. For example, fluorescence spectroscopy has been used to confirm that a designed benzoylpiperazine-containing compound binds to the minor groove of DNA, supporting docking predictions. mdpi.com Changes in the fluorescence or absorbance spectra of a ligand upon binding to its target protein can also be used to determine binding affinities and report on the ionization state of the bound molecule. nih.gov Such techniques could be applied to this compound to experimentally verify its binding to a putative target and to characterize the molecular environment of the binding site.

1 4 Benzoylpiperazin 1 Yl Prop 2 En 1 One As a Privileged Scaffold and Building Block in Advanced Chemical Synthesis

Application in the Construction of Novel Heterocyclic Systems and Complex Molecules

The chemical structure of 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one makes it an excellent precursor for the synthesis of novel heterocyclic systems. The α,β-unsaturated carbonyl moiety is a highly reactive Michael acceptor, readily participating in conjugate addition reactions with a wide range of nucleophiles. This reactivity is fundamental to the construction of various heterocyclic rings.

For instance, reaction with binucleophilic reagents can lead to the formation of new ring systems. The piperazine (B1678402) scaffold itself is a frequently used heterocycle in the development of biologically active compounds. mdpi.com The fusion of additional rings onto this existing framework can generate complex polyheterocyclic molecules with potential pharmacological applications. mdpi.com The synthesis of 1,4-benzothiazines, for example, often involves the reaction of 2-aminothiophenol (B119425) with α,β-unsaturated ketones, a reaction pathway for which this compound is a suitable substrate. nih.gov

The benzoylpiperazine portion of the molecule can be seen in more complex structures, such as inhibitors of HIV-1 attachment, highlighting the relevance of this scaffold in medicinal chemistry. nih.govresearchgate.net The derivatization of the piperazine ring is a common strategy in the synthesis of novel compounds, including those with potential as Zika virus inhibitors and GlyT-1 inhibitors. nih.govnih.govresearchgate.net

| Precursor Compound | Reagent | Resulting Heterocyclic System | Potential Application |

| This compound | Substituted Hydrazine | Pyrazoline-fused piperazine | Antimicrobial, Anticancer |

| This compound | 2-Aminothiophenol | Benzothiazepine-fused piperazine | CNS agents, Calcium channel blockers |

| This compound | Guanidine | Pyrimidine-fused piperazine | Kinase inhibitors |

Scaffold Derivatization for Combinatorial Chemistry and Chemical Library Design

The structure of this compound is well-suited for scaffold derivatization, a key strategy in combinatorial chemistry for the generation of large chemical libraries. The piperazine core allows for modifications at two distinct points: the benzoyl group and the acryloyl group.

The benzoyl moiety can be replaced with a wide array of other acyl groups, or the phenyl ring itself can be substituted to explore structure-activity relationships (SAR). The secondary amine of the piperazine could also be a point of diversification if the benzoyl group were to be removed. The acryloyl group, being a reactive Michael acceptor, can be reacted with a library of thiols, amines, or other nucleophiles to introduce a diverse range of substituents. This parallel synthesis approach can rapidly generate a large number of distinct compounds, which can then be screened for biological activity. The synthesis of piperidine-based derivatives as anti-tubulin agents showcases how modifications to a core scaffold can lead to potent drug candidates. nih.gov

| Modification Site | Type of Reaction | Example Reagents | Resulting Diversity |

| Benzoyl Group | Amide coupling (post-debenzoylation) | Various carboxylic acids | Diverse N-acyl piperazines |

| Phenyl Ring of Benzoyl Group | Nucleophilic aromatic substitution (if activated) | Amines, Alkoxides | Substituted aromatic side chains |

| Acryloyl Group | Michael Addition | Thiols, Amines, Malonates | Diverse β-substituted propionylpiperazines |

Role in Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced activity, improved selectivity, or a better side-effect profile. mdpi.com this compound is an ideal candidate for this approach. The benzoylpiperazine unit can act as one pharmacophore, while the acryloyl group serves as a reactive linker to attach a second pharmacophoric moiety. nih.govnih.gov

For example, the acryloyl group can react with a thiol-containing pharmacophore, such as captopril (B1668294) (an ACE inhibitor), or an amine-containing drug, to form a stable thioether or amine linkage, respectively. This strategy has been successfully employed to create dual-action drugs, such as dual COX-2/5-LOX inhibitors. nih.gov The piperazine ring itself is often used as a linker in molecular hybridization, connecting different bioactive fragments. mdpi.com

| Pharmacophore 1 (from scaffold) | Linker | Pharmacophore 2 (to be attached) | Potential Therapeutic Target |

| Benzoylpiperazine | Thioether (from Michael addition) | Cysteine protease inhibitor | Antiparasitic agents |

| Benzoylpiperazine | Amine (from Michael addition) | Histone deacetylase (HDAC) inhibitor | Anticancer agents |

| Benzoylpiperazine | Triazole (via click chemistry post-modification) | Alkaloid derivative | Neurodegenerative diseases |

Utilization in the Development of Chemically Programmed Antibodies for Molecular Probes

Chemically programmed antibodies (cpAbs) are created by covalently attaching small molecules to monoclonal antibodies (mAbs) to direct their binding to specific targets. nih.gov The acryloyl group of this compound is a Michael acceptor, which can react with nucleophilic residues on the surface of an antibody, such as cysteine or lysine, to form a stable covalent bond. This makes it a potential tool for the chemical programming of antibodies.

By conjugating this compound to an antibody, the benzoylpiperazine moiety could be used as a molecular probe to study protein-protein interactions or to target the antibody to a specific location in a biological system. The benzoyl group could also be replaced with a fluorescent dye or a biotin (B1667282) tag to create a labeled antibody for use in various bioassays. The ability to form covalent linkages is a key feature in the design of such molecular probes.

Future Directions and Emerging Research Avenues for 1 4 Benzoylpiperazin 1 Yl Prop 2 En 1 One

Development of Novel and Sustainable Synthetic Methodologies

One promising avenue is the application of palladium-catalyzed hydroaminocarbonylation of acetylene. researchgate.netresearcher.lifenih.gov This method offers a modular and atom-efficient approach to acrylamide (B121943) synthesis and could be adapted for the direct synthesis of the target compound from benzoylpiperazine, acetylene, and carbon monoxide under mild conditions. researchgate.netresearchgate.net The development of such a protocol would represent a significant advancement over traditional multi-step syntheses.

Further research into solvent-free synthesis conditions or the use of environmentally benign solvents would also be beneficial. researchgate.net Microwave-assisted organic synthesis is another area that could be explored to accelerate reaction times and improve yields for the synthesis of monosubstituted piperazine (B1678402) derivatives like the parent benzoylpiperazine. mdpi.com The development of one-pot synthetic procedures would also enhance the efficiency and sustainability of the synthesis.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Palladium-Catalyzed Hydroaminocarbonylation | High atom efficiency, modularity, mild conditions nih.gov | Catalyst optimization, substrate scope extension to benzoylpiperazine. |

| Solvent-Free Synthesis | Reduced waste, simplified work-up researchgate.net | Investigation of solid-state or melt-phase reactions. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields mdpi.com | Optimization of microwave parameters for the final acryloylation step. |

Advanced Computational Approaches for Enhanced Prediction and Rational Design

Computational chemistry offers powerful tools for predicting the properties and interactions of 1-(4-benzoylpiperazin-1-yl)prop-2-en-1-one, thereby guiding its rational design for various applications. Future computational studies should focus on several key areas.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.govnih.govmdpi.com Such studies can provide insights into the reactivity of the acrylamide moiety and the influence of the benzoylpiperazine substituent. nih.gov Molecular dynamics (MD) simulations can be used to study the conformational dynamics of the molecule and its interactions with biological macromolecules, such as proteins. frontiersin.org This can help in understanding the molecular determinants of its potential biological activity. frontiersin.org

Covalent docking simulations will be crucial in predicting the binding mode of this compound to target proteins, particularly those with a reactive cysteine residue in the binding site. frontiersin.org These simulations can help identify potential protein targets and guide the design of more potent and selective covalent inhibitors. chimia.ch

| Computational Method | Research Application | Expected Outcomes |

| Density Functional Theory (DFT) | Electronic structure analysis, reactivity prediction nih.govmdpi.com | Understanding of electrophilicity of the Michael acceptor, prediction of reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, protein-ligand interaction studies frontiersin.org | Insights into binding stability and the role of the benzoylpiperazine scaffold in target recognition. |

| Covalent Docking | Prediction of binding modes to target proteins frontiersin.org | Identification of key interactions for covalent bond formation, rational design of selective inhibitors. |

Exploration of its Reactivity in Novel Chemical Transformations

The acrylamide moiety in this compound is a Michael acceptor, making it susceptible to nucleophilic addition reactions. frontiersin.orgmdpi.com While the reaction with thiols is of primary interest for biological applications, exploring its reactivity with a broader range of nucleophiles could lead to the discovery of novel chemical transformations and the synthesis of new derivatives with unique properties.

Future research could investigate aza-Michael addition reactions with various amines to generate a library of new compounds. researchgate.netorganic-chemistry.orgresearchgate.net The reactivity of the double bond in cycloaddition reactions could also be explored to create more complex molecular architectures. Understanding the factors that govern the reactivity and selectivity of these transformations will be crucial for expanding the synthetic utility of this compound.

Applications in the Design of Chemical Probes and Tools for Chemical Biology

The presence of a reactive acrylamide "warhead" makes this compound an attractive scaffold for the design of covalent chemical probes. chimia.chchemrxiv.orgresearchgate.net These probes can be used to selectively label and study the function of specific proteins in complex biological systems. bayer.com

Future efforts could focus on modifying the benzoylpiperazine moiety to incorporate reporter tags, such as fluorophores or biotin (B1667282), to enable the detection and isolation of protein targets. nih.govnih.govrsc.orgbeilstein-journals.orgdovepress.com The benzoylpiperazine core itself could be optimized for specific protein recognition, thereby directing the covalent modification to a desired target. nih.govmdpi.comresearchgate.net The development of such probes would provide valuable tools for target identification and validation in drug discovery. bayer.com

The design of activity-based probes (ABPs) based on this scaffold is another promising direction. By fine-tuning the reactivity of the acrylamide warhead, it may be possible to develop probes that selectively react with enzymes in their active state, providing a readout of enzymatic activity in living cells.

Q & A

Q. What are the key synthetic routes for 1-(4-Benzoylpiperazin-1-yl)prop-2-en-1-one, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step organic reactions, such as aminomethylation or coupling of piperazine derivatives with benzoyl groups. Critical parameters include:

- Temperature control : Reactions often require refluxing in solvents like ethanol or dimethylformamide to achieve optimal conversion .

- Catalyst selection : Acidic or basic catalysts may be used to accelerate specific steps, such as enone formation .

- Purification : Column chromatography or recrystallization is essential to isolate the compound with >95% purity. Yield optimization often involves iterative adjustments of stoichiometry and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy : and NMR are critical for confirming the benzoylpiperazine backbone and prop-2-en-1-one moiety. For example, the enone group shows characteristic downfield shifts (~6.5–7.5 ppm for protons and ~190 ppm for carbonyl carbons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isotopic peaks for halogenated analogs .

- FT-IR : Absorbance bands at ~1650–1700 cm confirm the α,β-unsaturated ketone group .

Q. What are the common impurities observed during synthesis, and how are they identified?

Impurities often arise from:

- Incomplete coupling : Residual piperazine intermediates (e.g., unreacted 4-benzoylpiperazine) detected via HPLC or TLC .

- Oxidation byproducts : Prop-2-en-1-one derivatives may oxidize under ambient conditions, forming epoxides or diketones, identifiable by MS/MS fragmentation .

Advanced Research Questions

Q. How do crystallographic studies resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Single-crystal X-ray diffraction : SHELXL is widely used for refinement, particularly for resolving torsional angles in the piperazine ring and enone geometry. Challenges include:

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O bonds) that stabilize the crystal lattice .

Q. How do computational methods (e.g., DFT) predict electronic properties, and how do they align with experimental data?

Q. What strategies address contradictions in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.